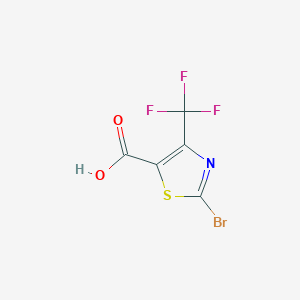
2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid is a useful research compound. Its molecular formula is C5HBrF3NO2S and its molecular weight is 276.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid (CAS Number: 162651-07-2) is a heterocyclic compound known for its diverse biological activities. Its molecular structure includes a bromine atom, a trifluoromethyl group, and a thiazole ring, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, anti-inflammatory, and other relevant effects.
Molecular Characteristics
- Molecular Formula : C₅HBrF₃NO₂S
- Molecular Weight : 276.04 g/mol
- Melting Point : 130–132 °C
1. Antibacterial Activity
Research indicates that compounds with similar structural characteristics exhibit significant antibacterial properties. For example, derivatives of thiazole have shown effectiveness against various bacterial strains, including E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae. The minimum inhibitory concentration (MIC) for these compounds typically ranges from 40 to 50 µg/mL, demonstrating comparable efficacy to standard antibiotics like ceftriaxone .
| Bacterial Strain | Inhibition Zone Diameter (mm) | MIC (µg/mL) |
|---|---|---|
| E. faecalis | 29 | 40 |
| P. aeruginosa | 24 | 45 |
| S. typhi | 30 | 50 |
| K. pneumoniae | 19 | 50 |
2. Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively studied. Compounds similar to this compound have demonstrated IC₅₀ values ranging from 3 to 20 µM across various cancer cell lines, including those related to pancreatic, prostate, and breast cancers . Notably, some derivatives exhibit significant inhibition of cell viability and induce apoptosis in cancer cells.
| Cancer Cell Line | IC₅₀ (µM) |
|---|---|
| Pancreatic | 7 |
| Prostate | 14 |
| Breast | 1.5 |
3. Anti-inflammatory Activity
The compound has also shown promise in reducing inflammation markers such as IL-6 and TNF-α in vitro. Studies indicate that certain derivatives effectively inhibit these cytokines at concentrations around 10 µg/mL, surpassing the efficacy of traditional anti-inflammatory drugs like dexamethasone .
| Cytokine | Inhibition (%) at 10 µg/mL |
|---|---|
| IL-6 | 89 |
| TNF-α | 78 |
4. Additional Biological Activities
Emerging research suggests that the trifluoromethyl group enhances the biological activity of compounds by improving their pharmacokinetic properties and interaction with biological targets . This includes potential applications in treating neurodegenerative diseases due to their ability to modulate pathways involved in inflammation and cell signaling.
Case Studies
A recent study focused on the synthesis of various thiazole derivatives revealed that modifications to the thiazole ring significantly impact biological activity. The study highlighted that introducing different substituents could optimize antibacterial and anticancer effects while minimizing toxicity .
Propriétés
IUPAC Name |
2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBrF3NO2S/c6-4-10-2(5(7,8)9)1(13-4)3(11)12/h(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDAZSADIUMSBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(S1)Br)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBrF3NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624943 |
Source


|
| Record name | 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162651-07-2 |
Source


|
| Record name | 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














